molecular formula C14H16N2O B2853371 N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide CAS No. 156997-88-5

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide

Cat. No.: B2853371
CAS No.: 156997-88-5
M. Wt: 228.295
InChI Key: PSCPACQGRRXTCA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide typically involves the reaction between tryptamine and cyclopropanecarboxylic acid. One common method uses N,N’-dicyclohexylcarbodiimide as a dehydrating reagent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide can be compared with other indole derivatives, such as:

  • N-[2-(1H-indol-3-yl)ethyl]acetamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide

These compounds share the indole moiety but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety and a cyclopropanecarboxamide group. The structural formula can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

This unique structure may contribute to its biological properties, including interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with several receptors and enzymes:

  • Receptor Binding : Indole derivatives often exhibit high affinity for serotonin receptors, which play crucial roles in mood regulation and other physiological processes. Preliminary studies suggest that this compound may interact with these receptors, influencing neurotransmitter dynamics.
  • Inhibition of COX Enzymes : The compound's structural similarity to naproxen suggests it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could lead to analgesic and anti-inflammatory effects.

Biological Activities

The biological activities of this compound encompass several therapeutic areas:

  • Antiviral Activity : Indole derivatives have been studied for their potential antiviral properties. Research indicates that this compound may possess activity against certain viral infections.
  • Anticancer Properties : Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, some indole derivatives showed significant growth inhibition in A549 lung cancer cells, suggesting potential anticancer applications for this compound .
  • Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties, indicating potential use in treating infections caused by bacteria and fungi.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of A549 cell proliferation with an IC50 value in the micromolar range .
Study 2Reported antiviral activity against specific viral strains, suggesting a mechanism involving receptor interaction.
Study 3Found promising anti-inflammatory effects through COX enzyme inhibition, similar to traditional NSAIDs like naproxen.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(10-5-6-10)15-8-7-11-9-16-13-4-2-1-3-12(11)13/h1-4,9-10,16H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCPACQGRRXTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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